

Toxicological Profile of 2-Ethyl-5-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-5-methylphenol**

Cat. No.: **B1664077**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **2-Ethyl-5-methylphenol** (CAS No. 1687-61-2). The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. This document summarizes key toxicological endpoints, outlines standardized experimental protocols based on internationally recognized guidelines, and provides visual representations of experimental workflows.

Summary of Toxicological Data

The known toxicological data for **2-Ethyl-5-methylphenol** primarily pertains to its acute toxicity. Information regarding chronic toxicity, carcinogenicity, and mutagenicity is limited in the public domain.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for **2-Ethyl-5-methylphenol**.

Toxicological Endpoint	Species	Route of Administration	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	530 mg/kg	[1]
Acute Dermal Toxicity	-	-	Not Determined	[1]
Acute Inhalation Toxicity	-	-	Not Determined	[1]

GHS Hazard Classification

2-Ethyl-5-methylphenol has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation

Source: ECHA C&L Inventory[2]

Experimental Protocols

While specific study reports for **2-Ethyl-5-methylphenol** are not readily available for all endpoints, the following experimental protocols are based on the standardized and internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD). These represent the likely methodologies that would be employed to generate the toxicological data for regulatory purposes.

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Superseded) / 420/423/425

The reported oral LD50 value would have been determined using a method similar to the now-superseded OECD Guideline 401 or the more current alternative guidelines (420, 423, or 425) which aim to reduce the number of animals used.

- Test Species: Typically, the rat is the preferred species.
- Administration: The test substance is administered orally by gavage in a single dose.
- Dosage: Multiple dose levels are used with a set number of animals per group.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
- Endpoint: The LD50 is statistically calculated as the dose that is lethal to 50% of the test animals.

Skin Irritation - In Vivo (OECD Guideline 404) / In Vitro (OECD Guideline 439)

In Vivo - OECD Guideline 404:

- Test Species: The albino rabbit is the preferred species.
- Procedure: A small area of the animal's skin is shaved, and the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed effects.

In Vitro - OECD Guideline 439:

- Test System: A reconstructed human epidermis (RhE) model is used.

- Procedure: The test substance is applied topically to the tissue surface.
- Endpoint: Cell viability is measured after a defined exposure period, typically using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.

Eye Irritation - In Vivo (OECD Guideline 405)

- Test Species: The albino rabbit is the preferred species.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observation: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
- Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the ocular effects.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

While no specific data for **2-Ethyl-5-methylphenol** was found, the standard initial test for mutagenicity is the Ames test.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli*.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[3][4][5][6]

Carcinogenicity - OECD Guideline 451

No carcinogenicity data for **2-Ethyl-5-methylphenol** is available. A standard carcinogenicity study would follow a protocol similar to OECD Guideline 451.[7][8][9][10][11]

- **Test Species:** Typically long-term studies in two rodent species (e.g., rats and mice).
- **Procedure:** The test substance is administered daily to several groups of animals at different dose levels for a major portion of their lifespan (e.g., 24 months for rats).
- **Endpoint:** The incidence of tumors in the treated groups is compared to that in the control group.

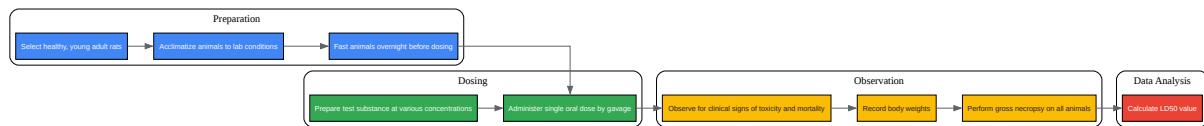
Chronic Toxicity - OECD Guideline 408 (90-Day Oral Toxicity Study in Rodents)

Information on the chronic toxicity of **2-Ethyl-5-methylphenol** is not available. A subchronic toxicity study is often a prerequisite for a full carcinogenicity study.

- **Test Species:** The rat is the preferred rodent species.[12][13]
- **Procedure:** The test substance is administered orally to several groups of animals at different dose levels daily for 90 days.[12][13]
- **Observations:** Animals are observed for signs of toxicity, and detailed clinical and pathological examinations are conducted.[12][13]

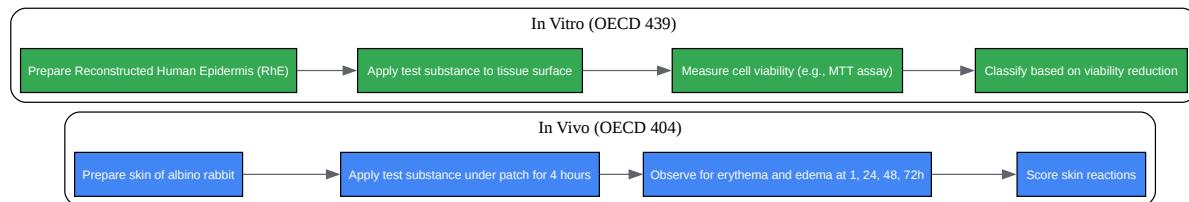
Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies as described in the OECD guidelines.



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Caption: Workflow for Acute Oral Toxicity Study (based on OECD Guidelines).



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Caption: Comparative Workflow for In Vivo and In Vitro Skin Irritation Testing.



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

The available data indicates that **2-Ethyl-5-methylphenol** is harmful if swallowed and causes skin and serious eye irritation, as well as potential respiratory irritation. The oral LD50 in rats is 530 mg/kg. There is a notable absence of publicly available data on chronic toxicity, carcinogenicity, and mutagenicity. For a comprehensive risk assessment, further studies investigating these endpoints, following standardized OECD guidelines, would be necessary. This guide provides the foundational toxicological information and the likely experimental frameworks for such investigations.

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